N-benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
CAS No.: 2640944-11-0
Cat. No.: VC11854921
Molecular Formula: C19H21N7O
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640944-11-0 |
|---|---|
| Molecular Formula | C19H21N7O |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-benzyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
| Standard InChI | InChI=1S/C19H21N7O/c27-19(20-8-14-4-2-1-3-5-14)25-11-15-9-24(10-16(15)12-25)18-7-6-17-22-21-13-26(17)23-18/h1-7,13,15-16H,8-12H2,(H,20,27) |
| Standard InChI Key | MPBXDNSSWPMFHT-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NCC5=CC=CC=C5 |
| Canonical SMILES | C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NCC5=CC=CC=C5 |
Introduction
N-benzyl-5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound belonging to the class of heterocyclic molecules. It features a triazole ring fused with a pyridazine moiety, along with a pyrrolo-pyrrole structure, which contributes to its unique properties and potential applications in medicinal chemistry. This compound is of significant interest due to its diverse biological activities, particularly in the treatment of infectious diseases and cancer.
Synthesis
The synthesis of N-benzyl-5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activity and Applications
This compound has been studied for its potent activity against certain bacterial strains by inhibiting key metabolic pathways. Molecular docking studies suggest that it binds effectively to target proteins due to its structural features. The mechanism of action primarily involves interaction with specific biological targets such as enzymes or receptors involved in disease processes.
Research Findings and Future Directions
Research articles have explored the structure-activity relationships and biological efficacy of N-benzyl-5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide against pathogens like Mycobacterium tuberculosis. A patent (EP2491038B1) outlines its synthesis and potential applications in pharmacology. Future studies may focus on optimizing its synthesis and exploring its therapeutic potential in clinical settings.
Future Research Directions
-
Optimization of Synthesis: Improving yields and reducing side products.
-
Clinical Trials: Evaluating safety and efficacy in human subjects.
-
Derivative Synthesis: Modifying the compound to enhance biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume